![molecular formula C22H15Br B13656566 2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that features a naphthalene moiety substituted with a 3’-bromo-[1,1’-biphenyl]-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of naphthalene followed by coupling with a biphenyl derivative. One common method involves the use of triphenylphosphine and bromine in acetonitrile to brominate naphthalene . The brominated naphthalene is then coupled with a biphenyl derivative under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or column chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic rings.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Cuprous Cyanide: Used for substitution reactions involving the replacement of the bromine atom.
Hydrogen Peroxide: Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: De-brominated or partially reduced aromatic compounds.
Applications De Recherche Scientifique
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity . The aromatic rings can engage in π-π interactions with other aromatic systems, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its combined structural features of both naphthalene and biphenyl moieties. This dual aromatic system provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H15Br |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-[4-(3-bromophenyl)phenyl]naphthalene |
InChI |
InChI=1S/C22H15Br/c23-22-7-3-6-20(15-22)17-8-10-18(11-9-17)21-13-12-16-4-1-2-5-19(16)14-21/h1-15H |
Clé InChI |
LVDZECJOWYVQMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


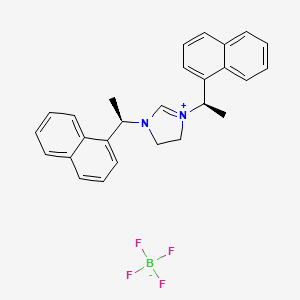

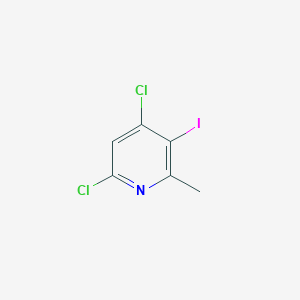

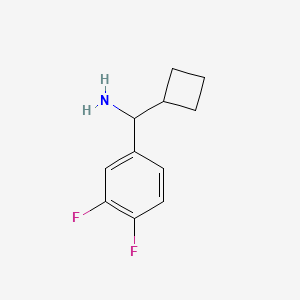
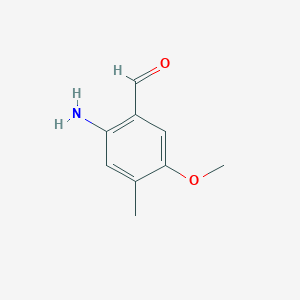
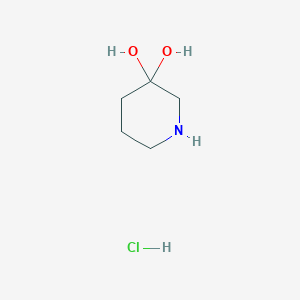


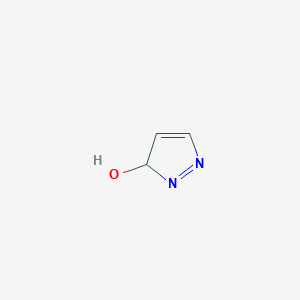
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

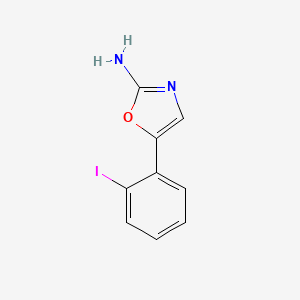
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
